DMT-2'O-MOE-rG(ib) Phosphoramidite
Description
Context of Modified Nucleoside Phosphoramidites in Oligonucleotide Synthesis
Modified nucleoside phosphoramidites are the fundamental building blocks used in the automated chemical synthesis of oligonucleotides. twistbioscience.comwikipedia.org These synthetic analogs of natural nucleotides are essential for creating oligonucleotides with desired characteristics that are not present in their natural counterparts. The introduction of chemical modifications can significantly enhance the therapeutic potential and diagnostic utility of oligonucleotides. nih.govscielo.br
The primary motivations for incorporating these modifications include:
Increased Stability: Natural oligonucleotides are susceptible to rapid degradation by nucleases present in biological fluids. scielo.br Modifications can confer resistance to these enzymes, thereby increasing the in vivo half-life of oligonucleotide-based drugs. acs.org
Enhanced Binding Affinity: Modifications can improve the binding affinity and specificity of an oligonucleotide to its target sequence. acs.orgyoutube.com This is crucial for applications like antisense therapy, where tight and specific binding to a target mRNA is required. scielo.br
Improved Cellular Uptake: Chemical modifications can alter the physicochemical properties of oligonucleotides, facilitating their passage through cell membranes. scielo.bryoutube.com
Reduced Immunogenicity: Certain modifications can help to minimize the immune response that can be triggered by the introduction of foreign nucleic acids into the body. nih.gov
The applications of modified oligonucleotides are vast and continue to expand, encompassing areas such as antisense technology, siRNA, aptamers, diagnostic probes, and gene synthesis. cosmobio.co.jpnih.gov
Historical Evolution of Phosphoramidite (B1245037) Chemistry for Oligonucleotide Assembly
The ability to routinely synthesize custom oligonucleotides is a direct result of the development of phosphoramidite chemistry. This method, pioneered by Marvin Caruthers in the early 1980s, revolutionized the field and remains the gold standard for solid-phase oligonucleotide synthesis. twistbioscience.comatdbio.com
Prior to the advent of phosphoramidite chemistry, methods like the phosphodiester and phosphotriester approaches were used, but they were often inefficient and laborious. atdbio.comtrilinkbiotech.com The introduction of nucleoside phosphoramidites as building blocks dramatically improved the speed and yield of oligonucleotide synthesis. wikipedia.org These reactive molecules allow for the rapid and efficient sequential addition of nucleotides to a growing chain on a solid support. twistbioscience.com
Key milestones in the evolution of this technology include:
The introduction of solid-phase synthesis: This technique, where the growing oligonucleotide chain is attached to a solid support, simplified the purification process at each step of the synthesis cycle. trilinkbiotech.com
The development of automated synthesizers: The first automated DNA synthesizers became commercially available in the late 1970s and early 1980s, making custom oligonucleotide synthesis accessible to a wider range of researchers. twistbioscience.comtrilinkbiotech.comnih.gov
The refinement of protecting groups: The development of more stable and easily removable protecting groups for the nucleoside bases and the phosphate (B84403) backbone was crucial for achieving high-fidelity synthesis. twistbioscience.comatdbio.com The use of the β-cyanoethyl group for phosphate protection was a significant advancement over the earlier methyl group. atdbio.comwikipedia.org
This continuous refinement of phosphoramidite chemistry and automation has made it possible to synthesize oligonucleotides of increasing length and complexity with high accuracy. nih.govnih.govresearchgate.net
Rationale for 2'-O-Methoxyethyl (MOE) Modifications in Ribonucleosides
The 2' position of the ribose sugar is a key site for chemical modification in RNA analogs. biosearchtech.com Among the various modifications, the 2'-O-methoxyethyl (MOE) group has emerged as a particularly successful and widely used modification in therapeutic oligonucleotides. biosearchtech.comoup.com
The rationale for incorporating the 2'-MOE modification stems from several key advantages it imparts to the oligonucleotide:
Enhanced Nuclease Resistance: The MOE group provides excellent protection against degradation by nucleases, significantly increasing the stability of the oligonucleotide in biological systems. biosearchtech.combiosyn.comidtdna.com
Increased Binding Affinity: The MOE modification pre-organizes the sugar into an A-form geometry, which is the conformation adopted by RNA. This leads to a higher binding affinity of the modified oligonucleotide for its complementary RNA target. biosyn.comnih.gov
Reduced Toxicity: Compared to some earlier modifications like phosphorothioates, 2'-MOE modifications generally exhibit a better toxicity profile. idtdna.comnih.gov
Favorable Pharmacokinetic Properties: The lipophilicity of the MOE group contributes to improved protein binding and absorption properties. biosearchtech.comnih.gov
The combination of these properties has made 2'-MOE a "second-generation" modification that is extensively used in antisense oligonucleotides (ASOs), including several approved drugs. biosearchtech.comidtdna.com The structure of a 2'-MOE modification is shown below.

Studies have shown that oligonucleotides containing 2'-MOE modifications exhibit superior properties compared to their unmodified or even 2'-O-methyl (2'-OMe) modified counterparts in certain applications. idtdna.comnih.gov For instance, 2'-MOE gapmers have demonstrated more consistent knockdown of target gene expression than 2'-OMe gapmers. idtdna.com
Overview of Guanosine (B1672433) Derivatives in Modified Oligonucleotide Synthesis
While the synthesis of modified pyrimidine (B1678525) (cytosine and uracil/thymine) phosphoramidites is relatively straightforward, the preparation of modified purine (B94841) phosphoramidites, particularly those of guanosine, presents significant challenges. nih.gov Guanine (B1146940) bases are susceptible to modification during the chemical reactions involved in automated DNA synthesis. nih.govoup.com
For guanosine phosphoramidites, the N2-exocyclic amino group is typically protected with an acyl group, such as isobutyryl (ib). sigmaaldrich.com The O6 position can also be protected to prevent unwanted reactions. tandfonline.com The development of efficient and reliable methods for the synthesis of guanosine phosphoramidites with various modifications, including the 2'-O-MOE group, has been a key area of research. nih.govtandfonline.com
The successful incorporation of modified guanosine derivatives is crucial for the synthesis of a wide range of functional oligonucleotides, as guanine residues often play important roles in the structure and function of nucleic acids.
Structure
2D Structure
Properties
Molecular Formula |
C47H60N7O10P |
|---|---|
Molecular Weight |
914.0 g/mol |
IUPAC Name |
N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C47H60N7O10P/c1-30(2)43(55)51-46-50-42-39(44(56)52-46)49-29-53(42)45-41(60-27-26-57-7)40(64-65(62-25-13-24-48)54(31(3)4)32(5)6)38(63-45)28-61-47(33-14-11-10-12-15-33,34-16-20-36(58-8)21-17-34)35-18-22-37(59-9)23-19-35/h10-12,14-23,29-32,38,40-41,45H,13,25-28H2,1-9H3,(H2,50,51,52,55,56)/t38-,40?,41+,45-,65?/m1/s1 |
InChI Key |
LADCDGNEBIQAAU-KKZVTUMPSA-N |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H](C([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCCOC |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCCOC |
Origin of Product |
United States |
Synthesis Methodologies of Dmt 2 O Moe Rg Ib Phosphoramidite
Strategies for 2'-O-Methoxyethyl (MOE) Modification of Ribonucleosides
The introduction of the 2'-O-methoxyethyl (MOE) moiety to ribonucleosides is a critical modification in the synthesis of antisense oligonucleotides. This modification enhances the binding affinity of the resulting oligonucleotide to its target RNA, increases its resistance to nuclease degradation, and reduces toxicity. biosyn.combiosearchtech.com
Precursors and Reaction Conditions for 2'-O-MOE Functionalization
The synthesis of 2'-O-MOE ribonucleosides typically begins with a suitably protected ribonucleoside precursor. A common strategy involves the use of an anhydro-nucleoside intermediate. For instance, the synthesis of 2′-O-(2-Methoxyethyl)-l-uridine has been achieved starting from l-arabinose, which is first converted to an O²,2′-anhydro-l-uridine intermediate. nih.govacs.org The subsequent ring-opening of this anhydro-uridine with 2-methoxyethanol in the presence of a catalyst, such as aluminum powder, yields the desired 2'-O-MOE uridine (B1682114) derivative. nih.govacs.org
Another approach involves the direct alkylation of a protected ribonucleoside. For example, the synthesis of 2'-O-methoxyethyl-purine derivatives has been explored through the alkylation of adenosine and 2-aminoadenosine with 1-methanesulfonyloxy-2-methoxyethane in dimethylsulfoxide. acs.org For guanosine (B1672433), a precursor such as 3′,5′-O-(tetraisopropyldisiloxane-1,3-diyl)guanosine can be utilized, where the 2'-hydroxyl group is available for alkylation. nih.gov The choice of solvent and base is crucial for achieving regioselective 2'-O-alkylation.
Interactive Data Table: Precursors and Reagents for 2'-O-MOE Functionalization
| Precursor | Reagent(s) | Solvent(s) | Product |
| O²,2′-anhydro-l-uridine | 2-methoxyethanol, Aluminum powder | 2-methoxyethanol | 2′-O-(2-Methoxyethyl)-l-uridine |
| Protected Adenosine/2-aminoadenosine | 1-methanesulfonyloxy-2-methoxyethane | Dimethylsulfoxide (DMSO) | 2'-O-methoxyethyl-purine derivative |
| 3′,5′-O-TIPDS-2-aminoadenosine | Methyl acrylate | t-BuOH | 2′-O-MCE-guanosine derivative precursor |
Stereoselective Synthesis Approaches for 2'-O-MOE Ribonucleosides
Achieving the desired stereochemistry at the 2'-position is paramount for the biological activity of the resulting oligonucleotide. The use of anhydro-nucleosides as precursors provides a high degree of stereocontrol. The ring-opening of the anhydro-linkage by the incoming nucleophile, in this case, the 2-methoxyethanol, proceeds via an SN2-type reaction, resulting in a specific stereoisomer.
For direct alkylation methods, the stereoselectivity can be influenced by the protecting groups on the ribose sugar and the reaction conditions. The synthesis of constrained 2'O-methoxyethyl (cMOE) nucleosides, for example, involves a ring closure of a 2'-hydroxyl group onto a secondary mesylate leaving group, which proceeds with a clean inversion of stereochemistry. acs.org This highlights the importance of carefully designed synthetic routes to ensure the formation of the correct stereoisomer.
Protecting Group Chemistry for DMT-2'O-MOE-rG(ib) Phosphoramidite (B1245037)
The synthesis of phosphoramidites for oligonucleotide synthesis necessitates the use of protecting groups to prevent unwanted side reactions at various functional groups of the nucleoside. wikipedia.org The selection of these protecting groups is critical as they must be stable during the synthesis of the phosphoramidite and the subsequent oligonucleotide assembly, yet readily removable under specific conditions. journalirjpac.com
5'-O-Dimethoxytrityl (DMT) Protection
The 5'-hydroxyl group of the ribonucleoside is protected with a 4,4'-dimethoxytrityl (DMT) group. journalirjpac.come-oligos.com The DMT group is favored due to its steric bulk, which provides specific protection of the primary 5'-hydroxyl group over the secondary 2'- and 3'-hydroxyl groups. glenresearch.comresearchgate.net The protection reaction is typically carried out by reacting the 2'-O-MOE ribonucleoside with dimethoxytrityl chloride (DMT-Cl) in the presence of a base like pyridine or triethylamine. nih.gov
The DMT group is acid-labile and is removed at the beginning of each coupling cycle during solid-phase oligonucleotide synthesis using a mild acid, such as dichloroacetic acid (DCA) or trichloroacetic acid (TCA). e-oligos.com This deprotection step exposes the 5'-hydroxyl group for the subsequent coupling reaction with the next phosphoramidite monomer.
N-Isobutyryl (ib) Protection of Guanosine Exocyclic Amine
The exocyclic amino group of guanine (B1146940) is nucleophilic and must be protected to prevent side reactions during phosphoramidite synthesis and oligonucleotide elongation. journalirjpac.com The isobutyryl (ib) group is a commonly used protecting group for the N2-amino group of guanosine. e-oligos.comsigmaaldrich.com The protection is achieved by reacting the guanosine derivative with isobutyric anhydride or isobutyryl chloride.
The isobutyryl group is stable under the conditions of oligonucleotide synthesis but can be removed at the end of the synthesis using a basic treatment, typically with aqueous ammonia. e-oligos.comsigmaaldrich.com This deprotection step is usually performed in conjunction with the cleavage of the oligonucleotide from the solid support and the removal of other protecting groups.
Phosphite (B83602) Protection (e.g., β-cyanoethyl)
The phosphorus atom in the phosphoramidite moiety is trivalent and highly reactive. To stabilize the phosphoramidite and prevent unwanted side reactions, one of the hydroxyl groups of the phosphite is protected. The β-cyanoethyl group is the most commonly used protecting group for this purpose. journalirjpac.comnih.gov The phosphitylation of the 3'-hydroxyl group of the DMT- and N-isobutyryl-protected 2'-O-MOE guanosine is carried out using a phosphitylating agent such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite. nih.govnih.gov
The β-cyanoethyl group is stable throughout the oligonucleotide synthesis cycle. After the synthesis is complete, it is readily removed by β-elimination under mild basic conditions, typically using aqueous ammonia. e-oligos.comsigmaaldrich.comnih.gov This deprotection step is crucial for the formation of the natural phosphodiester backbone of the oligonucleotide.
Interactive Data Table: Protecting Groups in DMT-2'O-MOE-rG(ib) Phosphoramidite Synthesis
| Functional Group | Protecting Group | Deprotection Condition |
| 5'-Hydroxyl | Dimethoxytrityl (DMT) | Mild Acid (e.g., DCA, TCA) |
| Guanosine Exocyclic Amine (N2) | Isobutyryl (ib) | Base (e.g., Aqueous Ammonia) |
| Phosphite | β-cyanoethyl | Base (e.g., Aqueous Ammonia) |
Phosphitylation Reactions for Phosphoramidite Formation
The reaction typically involves the protected guanosine derivative, 5'-O-(4,4'-Dimethoxytrityl)-N-isobutyryl-2'-O-(2-methoxyethyl)guanosine, which is reacted with a phosphitylating agent. A common agent for this purpose is 2-cyanoethyl N,N,N',N'-tetraisopropylphosphordiamidite. This reaction is not spontaneous and requires the presence of a weak acid activator catalyst to proceed efficiently. The resulting product is the desired 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-[(2-cyanoethoxy)(diisopropylamino)phosphino]-N-isobutyryl-2'-O-(2-methoxyethyl)guanosine, or this compound. The cyanoethyl group serves as a protecting group for the phosphorus, which is removed later in the oligonucleotide synthesis process. A modification of the phosphitylation procedure can permit facile isolation of the desired phosphoramidites, which exhibit high coupling efficiencies in oligomer assembly nih.gov.
Chemical Reagents and Catalysts (e.g., Tetrazole, Dicyanoimidazole)
The activation of the phosphoramidite monomer for coupling to the 5'-hydroxyl group of the growing oligonucleotide chain is a critical step, commonly achieved through the addition of an activator. While 1H-tetrazole has been the standard activator for coupling deoxynucleoside phosphoramidites, alternatives are often sought for more sterically hindered monomers like 2'-O-modified ribonucleosides oup.comoup.com.
1H-Tetrazole: For many years, 1H-tetrazole was the accepted standard activator for phosphoramidite chemistry oup.comoup.com. It functions by protonating the diisopropylamino group of the phosphoramidite, creating a highly reactive phosphoro-tetrazolide intermediate. This intermediate then readily reacts with the free 5'-hydroxyl group of the support-bound nucleoside. However, tetrazole's acidity and potential for side reactions, especially with more sensitive or sterically hindered monomers, led to the search for improved activators oup.com.
4,5-Dicyanoimidazole (DCI): DCI has emerged as a superior activator for phosphoramidite coupling. It is thought to be effective based on its nucleophilicity nih.govnih.gov. Research has shown that the time to complete the coupling reaction is twice as fast with DCI as the activator compared to 1H-tetrazole oup.comoup.comnih.govnih.gov. This increased reaction rate is a significant advantage in automated solid-phase synthesis, allowing for shorter cycle times and potentially higher throughput. Furthermore, DCI is less acidic than tetrazole and is highly soluble in acetonitrile (up to 1.1 M), which allows for higher effective concentrations during synthesis and can permit the use of a lower excess of phosphoramidite oup.comoup.comnih.gov. The use of DCI has been shown to result in rapid phosphoramidite coupling with no observable side reactions oup.comoup.com.
| Activator | Key Characteristics | Reaction Speed | Solubility in Acetonitrile |
| 1H-Tetrazole | Standard activator, acidic nature. | Standard | Lower |
| 4,5-Dicyanoimidazole (DCI) | More nucleophilic, less acidic. | 2x faster than Tetrazole oup.comoup.comnih.govnih.gov. | High (up to 1.1 M) oup.comoup.comnih.gov. |
Other activators, such as 5-ethylthio-1H-tetrazole and 5-(p-nitrophenyl)-1H-tetrazole, have also been investigated to accelerate the coupling of sterically hindered 2'-substituted phosphoramidites oup.com. The combination of activators with nucleophilic catalysts, such as N-methylimidazole (NMI), has also been explored, with studies showing that adding 0.1 M NMI to 0.45 M 1H-tetrazole can lead to higher product yields than with tetrazole alone nih.govnih.gov.
Process Development and Scale-Up Considerations in Phosphoramidite Synthesis
Transitioning the synthesis of this compound from the laboratory bench to a commercial, large-scale manufacturing setting introduces a distinct set of challenges that must be addressed through careful process development. The successful scale-up of phosphoramidite synthesis is a major activity in the development of novel oligonucleotide-based drugs oligofastx.com.
Key considerations in this process include:
Complex Reaction Pathways: The synthesis involves intricate reaction pathways requiring precise control over multiple steps. On an industrial scale, the potential for side reactions and the formation of undesired by-products increases, making reproducibility a significant challenge huarenscience.com.
Purification and Isolation: As the production scale increases, the purification of the final phosphoramidite product becomes more demanding. Traditional methods like column chromatography may not be cost-effective or efficient for large quantities huarenscience.com. The crude product from synthesis is often contaminated with highly homologous failure sequences, necessitating robust chromatographic purification methods, such as anion-exchange based techniques, for therapeutic-grade oligonucleotides acs.org.
Economic Viability: The synthesis of phosphoramidites often relies on expensive reagents and catalysts huarenscience.com. Maintaining economic feasibility at a large scale requires the development of cost-effective strategies, optimization of reagent use, and implementation of efficient processes to maximize yield and purity huarenscience.com.
Process Control and Automation: The standard for oligonucleotide production is automated solid-phase synthesis using the phosphoramidite method oligofastx.comcellculturedish.com. Scaling this process requires translating parameters from bench-scale synthesizers to larger-scale platforms, which is not always a straightforward process cellculturedish.com. It necessitates a thorough assessment of critical process parameters (CPPs) to ensure a smooth transition and consistent product quality cellculturedish.com.
Safety and Environmental Impact: The replacement of hazardous reagents and solvents is a crucial aspect of modern process development. For instance, efforts have been made to replace the hazardous and expensive reagent 1H-tetrazole in both the phosphitylation and coupling steps acs.org. Similarly, replacing halogenated solvents like dichloromethane with non-halogenated alternatives like toluene helps to eliminate large quantities of chlorinated waste, creating a safer and more environmentally friendly manufacturing process acs.org.
The platform nature of oligonucleotide manufacturing, built on the solid-phase phosphoramidite approach, does allow for relatively rapid scale-up with minimal process development due to the repetitive nature of the synthesis cycle pharmtech.com. However, each stage, from raw material sourcing to final isolation, must be optimized to ensure the production of high-quality this compound in a safe, efficient, and cost-effective manner.
| Challenge in Scale-Up | Potential Solution/Consideration |
| Complex Reaction Pathways | Advanced reaction engineering, precise control of reaction parameters huarenscience.com. |
| Purification and Isolation | Development of scalable purification methods (e.g., optimized anion-exchange chromatography) huarenscience.comacs.org. |
| Economic Viability | Use of cost-effective reagents, process optimization to maximize yield huarenscience.com. |
| Process Control | Use of intuitive automation software and careful assessment of Critical Process Parameters (CPPs) cellculturedish.com. |
| Safety/Environmental | Replacement of hazardous reagents (e.g., 1H-tetrazole) and chlorinated solvents acs.org. |
Application in Oligonucleotide Synthesis and Modification
Integration of DMT-2'O-MOE-rG(ib) Phosphoramidite (B1245037) into Solid-Phase Oligonucleotide Synthesis
Solid-phase synthesis is the standard method for creating custom sequences of oligonucleotides. DMT-2'O-MOE-rG(ib) Phosphoramidite is designed for seamless integration into this automated process. nih.govfluorochem.co.uk
The automated synthesis of oligonucleotides is a cyclical process involving four key steps: deprotection, coupling, capping, and oxidation. usp.org 2'-O-MOE phosphoramidites, including the guanosine (B1672433) variant, are incorporated during the coupling step.
The standard synthesis cycle is as follows:
Deprotection: The 5'-hydroxyl group of the nucleotide bound to the solid support is deprotected, typically by removing a dimethoxytrityl (DMT) group with an acid.
Coupling: The this compound is activated and couples to the deprotected 5'-hydroxyl group of the growing oligonucleotide chain. A recommended coupling time of six minutes is often employed for 2'-O-MOE reagents. glenresearch.com
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion-mutant oligonucleotides in subsequent cycles. usp.org
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.
This cycle is repeated until the desired oligonucleotide sequence is assembled. The use of 2'-O-MOE phosphoramidites is generally compatible with standard automated DNA/RNA synthesizers. nih.gov
For example, a 20-mer oligonucleotide synthesized with a 99% average coupling efficiency would have a theoretical yield of approximately 82.6% (0.99^19). However, if the coupling efficiency drops to 98%, the theoretical yield decreases to about 68.5%. This effect is compounded with increasing oligonucleotide length.
Modified phosphoramidites, such as those with the 2'-O-MOE modification, can sometimes exhibit lower coupling efficiencies compared to standard DNA or RNA phosphoramidites. trilinkbiotech.combiosyn.com Therefore, optimizing coupling conditions, such as extending the coupling time, is crucial to maximize the yield of the desired full-length oligonucleotide. glenresearch.com
Role in the Research and Development of Chemically Modified Oligonucleotides
This compound is instrumental in the research and development of chemically modified oligonucleotides with enhanced therapeutic properties. biosearchtech.comchemscene.commdpi.com
The 2'-O-MOE modification is a second-generation antisense modification that offers several advantages over unmodified oligonucleotides. biosearchtech.com These benefits include:
Increased Nuclease Resistance: The 2'-O-MOE group protects the oligonucleotide from degradation by cellular nucleases, leading to a longer half-life in biological systems. researchgate.netgenelink.com
Enhanced Binding Affinity: The modification increases the binding affinity of the oligonucleotide for its complementary RNA target. nih.govbiosyn.com
Reduced Toxicity: Compared to first-generation phosphorothioate (B77711) oligonucleotides, 2'-O-MOE modifications have been associated with a better toxicity profile. researchgate.netbiosearchtech.com
The synthesis of oligonucleotides containing 2'-O-MOE modifications follows the standard solid-phase synthesis protocol, with the incorporation of the corresponding 2'-O-MOE phosphoramidites at the desired positions. thermofisher.com
A significant application of this compound is in the creation of chimeric oligonucleotides, most notably "gapmers". glenresearch.comgenelink.com Gapmers are antisense oligonucleotides that have a central "gap" of DNA nucleotides flanked by "wings" of modified nucleotides, such as those containing the 2'-O-MOE modification. researchgate.netidtdna.com
Enzymatic Synthesis Approaches for 2'-O-MOE Modified Nucleic Acids
The incorporation of 2'-O-(2-methoxyethyl) (2'-O-MOE) modifications into oligonucleotides is a cornerstone of modern therapeutic applications, particularly in the development of antisense oligonucleotides (ASOs). biosearchtech.com This modification confers desirable properties, including enhanced nuclease resistance, high binding affinity to target RNA, and favorable pharmacological profiles. researchgate.netbiosyn.com The standard and most established method for producing these modified nucleic acids is through solid-phase chemical synthesis, which utilizes protected nucleoside building blocks known as phosphoramidites, such as This compound . medchemexpress.comresearchgate.nettcichemicals.com While robust, chemical synthesis can be complex and costly. Consequently, research into alternative enzymatic synthesis methods has been a significant area of interest.
Historically, the enzymatic synthesis of nucleic acids containing bulky 2'-modifications like 2'-O-MOE has been exceptionally challenging. springernature.com Natural polymerases have evolved to be highly selective, and their active sites often create steric clashes with modifications that are larger than a standard 2'-hydroxyl (in RNA) or 2'-hydrogen (in DNA). springernature.com The substantial steric bulk of the 2'-O-methoxyethyl group, in particular, has made its enzymatic incorporation by natural polymerases practically impossible. springernature.com
Recent breakthroughs in polymerase engineering have successfully addressed this limitation. Researchers have identified and engineered key "gatekeeper" residues within the active site of certain DNA polymerases. springernature.comnih.gov These residues act as a steric control mechanism, and by mutating them to reduce their size, the polymerase can be made to accommodate the bulky 2'-O-MOE substituent.
One landmark study detailed the engineering of an archaeal DNA polymerase. springernature.com By introducing mutations at two specific gatekeeper residues, a double mutant polymerase, referred to as "2M," was created. springernature.com This engineered enzyme demonstrated a remarkable ability to efficiently synthesize not only 2'-O-methyl-RNA (2'OMe-RNA) but also the much bulkier 2'-O-MOE-RNA. springernature.com This development was significant as it unlocked the potential for producing long MOE-RNA oligomers (up to 750 nucleotides) and creating libraries of MOE-RNA for various applications, including in vitro evolution experiments. nih.gov
The enzymatic approach offers a powerful alternative to traditional chemical synthesis. It enables the rapid and efficient production of 2'-O-MOE modified oligonucleotides and opens the door to discovering novel functional nucleic acids, such as aptamers and catalysts, composed entirely or partially of these modified building blocks. nih.gov For instance, mixed chemistry aptamers containing both 2'OMe and 2'-O-MOE modifications have been successfully developed, demonstrating high-affinity binding to protein targets like Vascular Endothelial Growth Factor (VEGF). nih.gov
The key findings from research into engineered polymerases for 2'-O-MOE synthesis are summarized below.
Table 1: Research Findings on Engineered Polymerases for 2'-O-MOE Synthesis
| Feature | Description | Research Finding | Reference |
| Challenge | Steric Hindrance | The bulky 2'-O-(2-methoxyethyl) group creates steric clashes with the active site of natural polymerases, preventing enzymatic incorporation. | springernature.com |
| Solution | Polymerase Engineering | Mutation of two "gatekeeper" residues in an archaeal DNA polymerase reduces steric bulk in the enzyme's active site. | springernature.comnih.gov |
| Engineered Enzyme | "2M" Double Mutant | The resulting engineered polymerase, "2M", exhibits highly efficient synthesis activity for both 2'OMe-RNA and 2'-O-MOE-RNA. | springernature.com |
| Capability | Oligomer Synthesis | The engineered polymerase can synthesize defined and random-sequence 2'-O-MOE-RNA oligomers up to 750 nucleotides in length. | nih.gov |
| Application | In Vitro Evolution | Enabled the creation of MOE-RNA libraries and the selection of mixed 2'OMe/MOE-RNA aptamers with high target affinity. | nih.gov |
| Conformational Preference | Sugar Pucker | The 2'-O-MOE modification encourages a C3'-endo sugar conformation, similar to that found in A-form RNA, which contributes to stable duplex formation. | nih.gov |
Structural and Conformational Research of 2 O Moe Modified Oligonucleotides
Impact of 2'-O-MOE Modification on Sugar Pucker Conformation (C3'-endo Preference)
The conformation of the furanose (sugar) ring in a nucleotide, known as the sugar pucker, is a fundamental determinant of nucleic acid structure. The two most common conformations are C2'-endo, which is characteristic of B-form DNA, and C3'-endo, which is characteristic of A-form RNA. glenresearch.com The introduction of a 2'-O-MOE group strongly biases the sugar pucker towards the C3'-endo conformation. nih.govoup.com
This pronounced preference is largely due to the steric bulk and electronic properties of the methoxyethyl group at the 2' position. oup.complos.org The presence of this substituent "locks" the sugar into the C3'-endo pucker, which pre-organizes the oligonucleotide into an RNA-like conformation. nih.govoup.com This conformational rigidity is a key factor in the high binding affinity that 2'-O-MOE modified oligonucleotides have for their complementary RNA targets. biosearchtech.comoup.com The energetic cost of the oligonucleotide adopting the correct conformation for binding is reduced because it is already in a favorable state.
Table 1: Predominant Sugar Pucker Conformation
| Nucleic Acid Type | Predominant Sugar Pucker |
|---|---|
| DNA | C2'-endo |
| RNA | C3'-endo |
| 2'-O-MOE Modified Oligonucleotide | C3'-endo |
This interactive table shows the typical sugar pucker conformation for standard DNA and RNA compared to an oligonucleotide modified with 2'-O-MOE.
Influence on Duplex Helical Geometry (A-form Preference)
This enforced A-form geometry is critical for the function of many antisense oligonucleotides. oup.com For instance, the A-form duplex created between a 2'-O-MOE modified drug and its target messenger RNA (mRNA) is recognized by the cellular enzyme RNase H, which then cleaves and degrades the target mRNA. nih.govidtdna.com The specific three-dimensional shape of the duplex is therefore essential to its therapeutic mechanism.
Effects on Overall Nucleic Acid Structure and Dynamics
Furthermore, structural studies have revealed that the 2'-O-MOE substituent is well-hydrated and projects into the minor groove of the duplex. researchgate.netnih.gov This can create a stabilizing interaction with trapped water molecules and adjacent phosphate (B84403) groups, further rigidifying the duplex. researchgate.net The combination of enhanced binding affinity, A-form geometry, and increased nuclease resistance makes the 2'-O-MOE modification a highly valuable tool in the development of oligonucleotide-based therapeutics. ethz.ch
Table 2: Comparison of Properties: Unmodified vs. 2'-O-MOE Modified Oligonucleotides
| Property | Unmodified DNA Oligonucleotide | 2'-O-MOE Modified Oligonucleotide |
|---|---|---|
| Predominant Sugar Pucker | C2'-endo | C3'-endo |
| Duplex Helical Geometry (with RNA) | B-form-like (heteroduplex) | A-form |
| Binding Affinity to RNA | Lower | Higher |
| Nuclease Resistance | Lower | Higher |
| Thermal Stability (Tm) | Lower | Higher |
This interactive table summarizes the key structural and stability differences between an unmodified DNA oligonucleotide and one containing 2'-O-MOE modifications.
Molecular Interactions and Hybridization Thermodynamics in 2 O Moe Modified Systems
Thermodynamic Stability of 2'-O-MOE Modified Duplexes with Complementary Nucleic Acids
The 2'-O-MOE modification is a key strategy for enhancing the thermodynamic stability of nucleic acid duplexes. biosearchtech.com This increased stability is quantified by a higher melting temperature (Tm), the temperature at which half of the duplex dissociates into single strands. trilinkbiotech.com The introduction of a 2'-O-MOE group generally increases the Tm of a duplex, indicating a more stable structure. For instance, each 2'-O-MOE modification can increase the melting temperature by approximately 0.9 to 1.6 °C. biosearchtech.com
This stabilizing effect is attributed to the conformational preferences induced by the MOE group. The modification biases the sugar pucker towards a C3'-endo conformation, which is characteristic of an A-form helix. biosearchtech.comoup.com This pre-organization of the single-stranded oligonucleotide into an A-form-like geometry reduces the entropic penalty of hybridization, thus favoring duplex formation and increasing thermal stability. oup.com
Studies have demonstrated this enhanced stability in various sequence contexts. For example, a fully modified 2'-O-MOE RNA dodecamer duplex was shown to adopt an A-form conformation. researchgate.net Research on fully modified U14/A14 duplexes showed that the introduction of 2'-O-MOE on the uridine (B1682114) strand (UOMOE14/AOH14) resulted in a significantly higher Tm compared to the unmodified RNA duplex (UOH14/AOH14). acs.orgnih.gov
| Duplex Composition | Melting Temperature (Tm) in °C |
| UOH14/AOH14 (Unmodified RNA) | 24 |
| UOMOE14/AOH14 | 40 |
| UOCE14/AOH14 | 43 |
| UOH14/AOMe14 | 24 |
| UOH14/AOCE14 | 27 |
Data sourced from studies on fully modified oligonucleotides, showing the effect of 2'-O-modifications on the melting temperature of U14/A14 duplexes. acs.orgnih.gov
Comparative Studies with Unmodified and Other 2'-Modified Oligonucleotides
When compared to both unmodified oligonucleotides and other common 2'-modifications, 2'-O-MOE consistently demonstrates a significant enhancement in thermal stability. Unmodified DNA:DNA duplexes are generally the least stable, followed by DNA:RNA hybrids, with RNA:RNA duplexes being more stable due to their natural A-form geometry. trilinkbiotech.com The introduction of 2'-O-alkyl modifications, such as 2'-O-methyl (2'-OMe) and 2'-O-MOE, further increases this stability. trilinkbiotech.comnih.gov
A landmark study highlighted the superior stability of 2'-O-MOE modified oligonucleotides over both unmodified and 2'-OMe versions. biosearchtech.com While both 2'-OMe and 2'-O-MOE modifications increase duplex stability, the effect of 2'-O-MOE is often more pronounced. For instance, in a U14/A14 duplex system, replacing unmodified uridine with 2'-O-MOE-modified uridine increased the Tm by 16°C (from 24°C to 40°C), whereas 2'-O-methyl modification resulted in a 12°C increase (to 36°C). acs.orgnih.gov
The 2'-fluoro (2'-F) modification is another common alteration that also enhances duplex stability, often to a greater degree per modification than 2'-O-MOE, with a reported ΔTm increase of up to 2.5°C per nucleotide. biosearchtech.com However, 2'-O-MOE provides a superior balance of high binding affinity and excellent nuclease resistance, making it a widely used modification in therapeutic antisense oligonucleotides. biosearchtech.commdpi.com
| Duplex Modification | Change in Melting Temperature (ΔTm) per modification (°C) | Relative Stability vs. Unmodified |
| Unmodified DNA | Baseline | - |
| 2'-Amino | Destabilizes | Lower |
| 2'-O-Methyl (2'-OMe) | ~1.2 - 1.5 | Higher |
| 2'-O-Methoxyethyl (2'-O-MOE) | 0.9 - 1.6 | Higher |
| 2'-Fluoro (2'-F) | ~2.5 | Highest |
Comparative data on the approximate increase in melting temperature per modification for different 2'-substitutions relative to unmodified DNA. biosearchtech.comtrilinkbiotech.com
Hydrogen Bonding Characteristics in 2'-O-MOE Modified Guanine (B1146940) Residues
The incorporation of a 2'-O-MOE group on a guanine-containing ribonucleoside, such as in DMT-2'O-MOE-rG(ib) Phosphoramidite (B1245037), does not directly alter the hydrogen bonding face of the guanine base itself. The standard Watson-Crick hydrogen bonding pattern, where guanine forms three hydrogen bonds with cytosine, remains the fundamental interaction for base pairing. embl.orglibretexts.orgs3waas.gov.in
Intermolecular Interactions Governing Hybridization Affinity
The high hybridization affinity of 2'-O-MOE modified oligonucleotides is a result of several synergistic intermolecular interactions. biosearchtech.commicrosynth.com The primary driver is the conformational pre-organization of the oligonucleotide strand. oup.comresearchgate.net
The bulky and electronegative 2'-O-MOE group favors a C3'-endo sugar pucker, which pre-organizes the single-stranded oligonucleotide into an A-form helical structure. oup.comnih.gov This conformation is highly compatible with binding to complementary RNA, which naturally adopts an A-form helix. By reducing the entropic cost of ordering the single strand upon duplex formation, the hybridization process becomes more thermodynamically favorable. oup.com
Advanced Analytical and Characterization Techniques in 2 O Moe Phosphoramidite Research
Chromatographic Methods for Purity and Identity Assessment
Chromatographic techniques are fundamental in assessing the purity and confirming the identity of phosphoramidites.
High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is a cornerstone for determining the purity of DMT-2'O-MOE-rG(ib) Phosphoramidite (B1245037). This method effectively separates the main compound from its impurities. sigmaaldrich.comsigmaaldrich.com The purity of this phosphoramidite is typically expected to be ≥99.0% as determined by reversed-phase HPLC. sigmaaldrich.com Furthermore, HPLC is crucial for quantifying specific impurities, with stringent limits set for each. For instance, a single unspecified impurity is generally limited to ≤0.1%. sigmaaldrich.com
A generic 55-minute LC method is often used for phosphoramidite analysis, though optimization may be needed to separate co-eluting impurities. lcms.cz The resulting chromatogram for a phosphoramidite typically shows two main peaks, which represent the two diastereomers at the phosphorus atom. lcms.cz
Here is a table summarizing the typical impurity limits for DMT-2'O-MOE-rG(ib) Phosphoramidite as determined by reversed-phase HPLC:
| Impurity | Specification Limit |
| Single Unspecified Impurity | ≤0.1% |
| 5′O-ib-rG(ib)moe-amidite | ≤0.5% |
| CET-H-Phosphonate | ≤0.5% |
| DIPA-H-Phosphonate | ≤0.5% |
| DMT-rG(ib)moe | ≤0.5% |
| DMT-rG(ib)moe -amidate | ≤0.5% |
| H-Phosphonate | ≤0.5% |
| O3, O5-Bis-DMT-rG(ib)moe | ≤0.5% |
Data sourced from a typical specification sheet for this compound. sigmaaldrich.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for both the identification and impurity profiling of phosphoramidites. lcms.czusp.org This technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the confident identification of the phosphoramidite and its various impurities. thermofisher.com
LC-MS is instrumental in confirming the molecular weight of the target compound. usp.org For this compound, the expected molecular weight is 913.99 g/mol . sigmaaldrich.comsigmaaldrich.com The use of a mass detector can confirm the identity of the phosphoramidite to within one atomic mass unit. lcms.cz Furthermore, LC-MS/MS can be employed to elucidate the structures of detected impurities. thermofisher.com
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the chemical structure of phosphoramidites.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of phosphoramidites. Both ¹H NMR and ³¹P NMR are utilized to confirm the structure of this compound. sigmaaldrich.comusp.org
³¹P NMR is particularly valuable for phosphoramidite analysis due to the high natural abundance of the phosphorus-31 isotope and the wide chemical shift window, which simplifies spectral interpretation. magritek.com The phosphoramidite signals typically appear in the region of 140 ppm to 155 ppm. magritek.com Since the phosphorus (III) center is chiral, phosphoramidites exist as a mixture of two diastereomers, which often results in two distinct signals in the ³¹P NMR spectrum. magritek.comrsc.org
A key application of ³¹P NMR is the quantification of the active phosphoramidite (P(III) form) and the detection of its oxidized P(V) impurities, such as H-phosphonate. sigmaaldrich.commagritek.com The purity of this compound as determined by ³¹P NMR is typically specified as ≥99%. sigmaaldrich.com The region between -10 ppm and 50 ppm is characteristic of various unwanted hydrolysis products. magritek.com
Computational and Theoretical Studies on 2 O Moe Modified Nucleic Acids
Molecular Dynamics Simulations of 2'-O-MOE Modified Duplexes
Molecular dynamics (MD) simulations have been instrumental in elucidating the structural characteristics and dynamic behavior of nucleic acid duplexes containing 2'-O-MOE modifications. These simulations model the interactions of atoms over time, providing a detailed picture of molecular motion and stability.
Accurate MD simulations rely on robust force fields, which are sets of parameters that define the potential energy of a system of atoms. For novel modifications like 2'-O-MOE, specific parameters must be developed and validated.
Researchers have developed parameters for the 2'-O-MOE group that are consistent with established force fields like AMBER. nih.gov This process often involves ab initio quantum mechanical calculations on fragments of the molecule, such as dimethoxyethyl, to derive charges and other parameters. nih.gov These new parameters are then validated by comparing simulation results with experimental data, ensuring they accurately reproduce known properties. acs.orgnih.gov The goal is to create a parameter set that can be reliably transferred to simulate larger molecules, like oligonucleotides, containing the modification. arxiv.org Force fields such as AMBER, CHARMM, OPLS, and GROMOS are widely used for biomolecular simulations, and tools exist to help automate the parameterization of new molecules to be compatible with them. nih.govresearchgate.net
Key Steps in Force Field Parameterization for 2'-O-MOE:
Initial Parameter Assignment: Base parameters are often taken from existing force fields (e.g., GAFF, CGenFF) for similar chemical groups. nih.gov
Quantum Mechanical (QM) Calculations: High-level QM calculations (e.g., Hartree-Fock or Density Functional Theory) are performed on molecular fragments to obtain optimized geometries, vibrational frequencies, and electrostatic potentials. nih.govacs.org
Parameter Fitting: The force field parameters (e.g., bond lengths, angles, dihedral angles, partial charges) are adjusted to reproduce the QM data. nih.govacs.org
Validation: The new parameters are tested by running simulations and comparing the results against experimental data, such as crystal structures or thermodynamic stability measurements. acs.org
MD simulations have revealed key structural consequences of incorporating 2'-O-MOE modifications into nucleic acid duplexes.
A primary finding is that the 2'-O-MOE modification pre-organizes the sugar moiety into a C3'-endo pucker. nih.gov This conformation is characteristic of A-form RNA duplexes, which are thermodynamically more stable than B-form DNA duplexes. biosearchtech.comtrilinkbiotech.com By "locking" the sugar in this conformation, the 2'-O-MOE group enhances the binding affinity of an oligonucleotide for its complementary RNA target. nih.govbiosearchtech.com Simulations show that duplexes with 2'-O-MOE modifications maintain a stable A-form geometry throughout the simulation. nih.gov
While enhancing stability, the bulky 2'-O-MOE group also influences the duplex's dynamic properties. Comparative MD studies have shown that oligonucleotides with 2'-O-MOE modifications can exhibit an elevated dynamic range and increased helical bending compared to other modifications like 2'-F or 2'-OMe. nih.govoup.com This increased flexibility is attributed to the steric bulk of the methoxyethyl group in the minor groove. nih.govoup.comspringernature.com
| Property | Observation from MD Simulations | Reference |
| Sugar Pucker | Strongly favors C3'-endo conformation. | nih.gov |
| Duplex Geometry | Induces and stabilizes an A-form helical structure. | nih.gov |
| Structural Stability | Maintains a stable A-form geometry with low RMSD from the ideal A-form. | nih.gov |
| Flexibility | Shows a higher range of helical bend values compared to less bulky 2' modifications. | oup.com |
| Side Chain Conformation | The methoxyethyl side chain adopts a relatively rigid geometry. | nih.gov |
Quantum Chemical Calculations on MOE-Modified Nucleosides and Oligomers
Quantum chemical (QC) calculations provide a deeper understanding of the electronic effects of the 2'-O-MOE modification, such as its influence on charge distribution, hydrogen bonding, and dipole moments.
The electronic properties of a chemical modification can influence its interaction with surrounding molecules, including water and the atoms of the nucleic acid itself. The alignment of peptide-bond dipoles, for example, is a fundamental force in stabilizing α-helices through cooperativity. nih.gov QC calculations can predict how the electronegative oxygen atoms in the 2'-O-MOE group affect the local electronic environment.
Computational Approaches for Modified Oligonucleotide Design
The insights gained from MD simulations and QC calculations are integrated into computational workflows for designing modified oligonucleotides, particularly for antisense applications. frontiersin.org The goal is to create sequences with optimal properties for therapeutic use.
Computational design strategies aim to balance several key factors:
Binding Affinity: Maximizing the thermodynamic stability of the duplex with the target RNA. The 2'-O-MOE modification is known to increase the melting temperature (Tm) of a duplex, a key indicator of affinity. biosearchtech.com
Specificity: Ensuring the oligonucleotide binds strongly to the intended target with minimal binding to off-target sequences. biosearchtech.com
Nuclease Resistance: The 2'-O-MOE modification provides significant protection against degradation by cellular nucleases. biosearchtech.comgenelink.com
Mechanism of Action: The design must be compatible with the desired biological outcome. For example, "gapmer" antisense oligonucleotides (ASOs) feature a central region of unmodified DNA to support RNase H cleavage of the target RNA, flanked by 2'-O-MOE modified "wings" that confer nuclease resistance and high affinity. genelink.comidtdna.commicrosynth.com
In silico tools are used to screen potential ASO candidates by predicting their binding energies, off-target hybridization potential, and structural properties. frontiersin.org By modeling the interaction between a 2'-O-MOE modified ASO and its target mRNA, researchers can prioritize candidates for experimental validation, accelerating the development of new oligonucleotide therapeutics. frontiersin.org
Future Directions and Emerging Research Avenues
Development of Novel Protecting Group Strategies for MOE-rG(ib) Phosphoramidite (B1245037) Synthesis
The synthesis of DMT-2'O-MOE-rG(ib) Phosphoramidite presents unique challenges, primarily due to the inherent reactivity of the guanine (B1146940) base and the need for orthogonal protection strategies that are compatible with the 2'-O-methoxyethyl (MOE) modification. The isobutyryl (ib) group is a standard protecting group for the exocyclic amine of guanosine (B1672433), but ongoing research seeks to develop more efficient and versatile alternatives.
The selection of the phosphate (B84403) protecting group is another critical aspect. The commonly used 2-cyanoethyl group is effective but requires specific deprotection conditions. Research into alternative phosphate protecting groups that can be removed under milder or orthogonal conditions is an active area of investigation. This could lead to more robust and flexible synthetic protocols, particularly when incorporating other sensitive modifications into the same oligonucleotide.
A summary of commonly used and novel protecting groups relevant to the synthesis of modified guanosine phosphoramidites is presented in the table below.
| Functional Group | Standard Protecting Group | Novel/Alternative Protecting Groups | Key Advantages of Novel Groups |
| Guanine Exocyclic Amine (N2) | Isobutyryl (ib) | Dimethylformamidine (dmf), Acetyl (Ac), Phenoxyacetyl (Pac), Isopropyl-phenoxyacetyl (iPr-Pac) | Milder deprotection conditions, altered lability, potential for reduced side reactions. journalirjpac.comglenresearch.com |
| Ribose 3',5'-Hydroxyls | 4,4'-Dimethoxytrityl (DMT) for 5'-OH | Silicon-based groups (e.g., TBDMS, TOM) | High regioselectivity, compatibility with various reaction conditions. nih.gov |
| Phosphate | 2-Cyanoethyl | Novel alkyl or aryl-based groups | Orthogonal deprotection, improved stability during synthesis. |
Integration of 2'-O-MOE Modifications with Other Advanced Nucleic Acid Chemistries
To further enhance the therapeutic potential of oligonucleotides, researchers are actively exploring the integration of 2'-O-MOE modifications with other advanced nucleic acid chemistries. This has led to the development of chimeric oligonucleotides that combine the beneficial properties of different modifications within a single molecule.
A prominent example is the combination of 2'-O-MOE with locked nucleic acids (LNA) or constrained ethyl (cEt) modifications. nih.gov LNAs and cEt are bicyclic nucleotide analogues that exhibit exceptionally high binding affinity to complementary RNA targets. By creating "gapmer" structures, where a central block of DNA or unmodified RNA is flanked by 2'-O-MOE and LNA/cEt wings, it is possible to design antisense oligonucleotides that possess both high binding affinity and the ability to recruit RNase H for target degradation. microsynth.com This synergistic approach allows for the fine-tuning of oligonucleotide properties to achieve optimal efficacy and safety profiles. mdpi.com
Similarly, the combination of 2'-O-MOE with 2'-fluoro (2'-F) modifications is another area of interest. 2'-F-RNA also confers high binding affinity and nuclease resistance. Chimeric oligonucleotides incorporating both 2'-O-MOE and 2'-F nucleotides can be designed to modulate specific properties at different positions within the oligonucleotide chain.
Furthermore, the phosphorothioate (B77711) (PS) backbone modification is almost ubiquitously used in conjunction with 2'-O-MOE in therapeutic oligonucleotides. The PS linkage enhances nuclease resistance and promotes protein binding, which can be beneficial for cellular uptake and pharmacokinetic properties. nih.govnih.gov Research continues to optimize the stereochemistry of the PS linkage, as the two diastereomers (Sp and Rp) can have different biological activities and toxicities.
The development of synthetic methodologies that allow for the efficient and sequential incorporation of these diverse chemical modifications is a key focus. This requires careful consideration of the compatibility of the different phosphoramidites and their respective protecting group strategies.
The table below summarizes some of the advanced nucleic acid chemistries being integrated with 2'-O-MOE modifications.
| Integrated Chemistry | Key Properties Conferred | Resulting Oligonucleotide Type | Potential Advantages |
| Locked Nucleic Acid (LNA) | Very high binding affinity, nuclease resistance. nih.gov | Chimeric Oligonucleotide (Gapmer/Mixmer) | Enhanced potency and target specificity. mdpi.com |
| Constrained Ethyl (cEt) | High binding affinity, enhanced nuclease resistance. nih.gov | Chimeric Oligonucleotide (Gapmer/Mixmer) | Improved therapeutic index compared to LNA. nih.gov |
| 2'-Fluoro (2'-F) RNA | High binding affinity, nuclease resistance. | Chimeric Oligonucleotide | Fine-tuning of binding affinity and nuclease stability. |
| Phosphorothioate (PS) Backbone | Nuclease resistance, protein binding. nih.govnih.gov | Phosphorothioate Oligonucleotide | Improved in vivo stability and pharmacokinetics. nih.gov |
| 2'-O-Methyl (2'-OMe) RNA | Nuclease resistance, good binding affinity. nih.govnih.gov | Chimeric Oligonucleotide | Reduced non-specific effects and toxicity. nih.gov |
Advancements in Automation and High-Throughput Synthesis Methodologies for Modified Oligonucleotides
The increasing demand for modified oligonucleotides in research, diagnostics, and therapeutics has driven significant advancements in the automation and throughput of their synthesis. The traditional phosphoramidite chemistry, while robust, can be time-consuming and resource-intensive for large-scale production or for the generation of large libraries of oligonucleotides.
A major development in this area is the advent of high-throughput parallel synthesizers. These instruments can synthesize hundreds or even thousands of different oligonucleotides simultaneously in a multi-well plate format. nih.gov This technology is crucial for applications such as drug screening, target validation, and the development of diagnostic microarrays. researchgate.net The miniaturization of reaction volumes in these systems also leads to a significant reduction in the consumption of expensive phosphoramidite building blocks like this compound and other reagents.
Innovations in solid supports have also contributed to improved synthesis efficiency. Novel polymer supports with optimized pore sizes, loading capacities, and swelling properties can enhance coupling efficiencies and simplify the purification of the final product. girindus.com Universal supports, which are not derivatized with the first nucleoside, offer greater flexibility in the synthesis of diverse sequences.
Furthermore, there is a continuous effort to optimize the synthesis cycle itself. This includes the development of more efficient coupling activators and capping reagents, as well as shortening the reaction times for each step without compromising the quality of the synthesized oligonucleotide. nih.govrsc.org The integration of real-time monitoring and feedback control systems into automated synthesizers is another emerging trend that promises to further improve the reliability and reproducibility of modified oligonucleotide synthesis.
The table below highlights key advancements in the automation and high-throughput synthesis of oligonucleotides.
| Advancement | Description | Impact on Synthesis of Modified Oligonucleotides |
| High-Throughput Parallel Synthesizers | Instruments capable of synthesizing hundreds to thousands of oligonucleotides simultaneously in a plate format. nih.gov | Enables rapid generation of large libraries for screening and discovery; reduces cost per oligonucleotide. researchgate.net |
| Microarray-Based Synthesis | In-situ synthesis of tens of thousands to millions of unique oligonucleotide sequences on a solid surface (chip). nih.gov | Facilitates applications in genomics, diagnostics, and gene synthesis. |
| Improved Solid Supports | Development of new polymer matrices with optimized physical and chemical properties. girindus.com | Enhances coupling efficiency, increases loading capacity, and simplifies purification. |
| Optimized Synthesis Cycles | Refinement of reagent formulations and reaction times for each step of the phosphoramidite cycle. nih.govrsc.org | Increases overall synthesis speed and efficiency, reduces reagent consumption. |
| Automation and Process Control | Integration of robotic systems and advanced software for unattended operation and real-time monitoring. nih.govmarketsandmarkets.com | Improves reproducibility, reduces human error, and enables large-scale manufacturing. rsc.org |
Application of Advanced Analytical Techniques for Comprehensive Characterization of Modified Oligonucleotides
The comprehensive characterization of modified oligonucleotides is essential to ensure their quality, purity, and structural integrity. The presence of modifications like the 2'-O-MOE group and the isobutyryl-protected guanine in the phosphoramidite building block necessitates the use of advanced analytical techniques to verify the final product.
Mass spectrometry (MS) is a cornerstone for the analysis of modified oligonucleotides. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most common ionization techniques. ESI-MS is particularly well-suited for providing accurate molecular weight information and can be readily coupled with liquid chromatography (LC) for LC-MS analysis, which allows for the separation and identification of impurities. idtdna.com High-resolution mass spectrometry can provide detailed information on the elemental composition and can be used to identify and quantify even minor impurities. researchgate.net
Chromatographic techniques are indispensable for the purification and purity assessment of modified oligonucleotides. High-performance liquid chromatography (HPLC) using various separation modes, including ion-exchange (IEX), reversed-phase (RP), and hydrophilic interaction liquid chromatography (HILIC), is routinely employed. researchgate.netshodex.com The choice of the chromatographic method depends on the specific properties of the oligonucleotide and the impurities that need to be separated.
The table below provides an overview of advanced analytical techniques used for the characterization of modified oligonucleotides.
| Analytical Technique | Information Provided | Relevance for DMT-2'O-MOE-rG(ib) Containing Oligonucleotides |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Accurate molecular weight, impurity profiling. idtdna.com | Confirmation of successful incorporation of the modified nucleotide and identification of synthesis-related impurities. researchgate.net |
| Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) | Molecular weight determination, analysis of complex mixtures. | Rapid screening and quality control of synthesized oligonucleotides. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Three-dimensional structure, conformational dynamics, sugar pucker analysis. nih.gov | Detailed structural analysis of the impact of the 2'-O-MOE modification on the oligonucleotide structure. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, separation of impurities (e.g., n-1, n+1). researchgate.netshodex.com | Purification of the final oligonucleotide product and quantification of its purity. |
| Capillary Electrophoresis (CE) | High-resolution separation, purity analysis. | Orthogonal method to HPLC for purity assessment, especially for longer oligonucleotides. |
Q & A
Q. What is the recommended method for synthesizing oligonucleotides using DMT-2'O-MOE-rG(ib) Phosphoramidite in solid-phase synthesis?
The compound is incorporated into RNA strands via standard phosphoramidite chemistry. Activate the amidite with an acidic catalyst (e.g., 1H-tetrazole) to generate a reactive intermediate, which couples to the 5'-hydroxyl group of the growing oligonucleotide chain. After oxidation (e.g., iodine/water), the DMT group is removed with a dichloroacetic acid/trichloroacetic acid solution. Ensure anhydrous conditions and strict control of coupling times (typically 2–3 minutes) to minimize side reactions. Purity of the amidite (≥95% by QNMR or HPLC) is critical for high coupling efficiency .
Q. How should this compound be stored to maintain stability, and what are the consequences of improper storage?
Store the compound at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the phosphoramidite group. Prolonged exposure to moisture or ambient temperatures leads to reduced coupling efficiency and increased side products (e.g., cyanoethyl adducts). For long-term storage (>12 months), –80°C is recommended. Always equilibrate the vial to room temperature in a desiccator before use to avoid condensation .
Q. What analytical techniques are used to assess the purity and identity of this compound?
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) is standard for purity analysis, with ≥98% purity required for reliable synthesis. Quantitative NMR (QNMR) validates structural integrity by confirming the presence of characteristic peaks (e.g., DMT protons at ~6.8–7.4 ppm, MOE methylene groups at ~3.5–3.7 ppm). Mass spectrometry (ESI or MALDI-TOF) confirms molecular weight (e.g., m/z 914.01 for [M+H]+) .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency when using this compound in low-yield sequences?
Low coupling efficiency (<98% per step) often arises from steric hindrance in 2'-O-MOE-modified RNA. To mitigate this:
- Increase amidite excess (2.5–3.0 equivalents) and extend coupling time to 5–7 minutes.
- Use a stronger activator (e.g., 5-ethylthio-1H-tetrazole) to enhance reactivity.
- Pre-dry the solid support with acetonitrile to remove residual moisture. Monitor trityl release spectrophotometrically to quantify stepwise yields .
Q. What strategies are effective for identifying and resolving side products during oligonucleotide synthesis with this amidite?
Common side products include:
- N-Acylurea adducts : Caused by residual water; address via rigorous solvent drying and fresh amidite solutions.
- Depurination artifacts : Minimize by reducing acidic detritylation time and using milder deprotection conditions (e.g., 3% dichloroacetic acid).
- Isomeric impurities : Use isomer spiking (e.g., with DMT-2'O-TBDMS-rG(ib) standards) and UPLC-MS to distinguish 2'-O-MOE vs. 3'-O-MOE isomers .
Q. How does the solubility profile of this compound in DMSO impact synthesis reproducibility, and how can this be managed?
The compound dissolves at 250 mg/mL in DMSO, but aged DMSO (absorbing moisture) reduces solubility and promotes amidite degradation. Use freshly opened, anhydrous DMSO stored over molecular sieves. For large-scale synthesis, pre-warm DMSO to 37°C and use low-frequency sonication (20–40 kHz) to aid dissolution. Filter the solution (0.2 μm PTFE) to remove particulates before loading onto synthesizers .
Q. What methodologies are recommended for analyzing the impact of 2'-O-MOE modifications on RNA duplex stability and nuclease resistance?
- Thermal melting (Tm) assays : Compare Tm values of MOE-modified vs. unmodified duplexes to assess stability.
- Serum nuclease resistance : Incubate RNA in 10% fetal bovine serum (37°C) and quantify intact strands via PAGE or capillary electrophoresis.
- Molecular dynamics simulations : Model MOE-modified RNA to predict steric effects and hydrogen bonding patterns .
Q. How can researchers troubleshoot failed detritylation steps when using this amidite?
Incomplete DMT removal indicates:
- Insufficient acid exposure : Increase detritylation time (e.g., 30–45 seconds) or acid concentration.
- DMT cation scavenging : Add a cationic scavenger (e.g., 2,6-lutidine) to stabilize the DMT carbocation.
- Column clogging : Flush synthesizer lines with fresh acetonitrile to remove precipitate. Verify detritylation efficiency via UV monitoring (498 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
